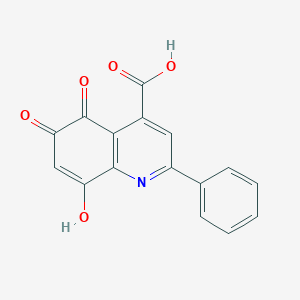
4-Carboxy-6-hydroxy-2-phenylquinoline 5,8-quinone
Vue d'ensemble
Description
Quinones are a class of organic compounds that are formally “derived from aromatic compounds [such as benzene or naphthalene] by conversion of an even number of –CH= groups into –C (=O)– groups with any necessary rearrangement of double bonds”, resulting in "a fully conjugated cyclic dione structure" . They are electron carriers playing a role in photosynthesis .
Synthesis Analysis
Quinones are often readily made from reactive aromatic compounds with electron-donating substituents such as phenols and catechols, which increase the nucleophilicity of the ring and contributes to the large redox potential needed to break aromaticity .Molecular Structure Analysis
Quinones are characterized by a basic benzoquinone chromophore consisting of two carbonyl groups with two carbon–carbon double bonds . The quinone dyes are fused benzenoid quinoid ring systems .Chemical Reactions Analysis
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . They can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones .Physical And Chemical Properties Analysis
Quinones are coloured compounds with a basic benzoquinone chromophore . They also display better dyeability, stability, brightness and fastness compared to other alternative natural dyes .Applications De Recherche Scientifique
1. Medicinal Chemistry and Drug Design
4-Phenylquinoline derivatives have been studied for their potential as AT(1) receptor antagonists, commonly used in hypertension and heart failure treatments. Cappelli et al. (2006) explored the replacement of the 4-phenylquinoline fragment in AT(1) receptor antagonists with other scaffolds, such as 4-phenylisoquinolinone and 1-phenylindene, to investigate structure-activity relationships. This research highlights the significance of the quinoline structure in medicinal chemistry, particularly in designing drugs targeting the AT(1) receptor (Cappelli et al., 2006).
2. Antibacterial Activity
Quinone-4-oxoquinolinederivatives, including those similar to 4-Carboxy-6-hydroxy-2-phenylquinoline 5,8-quinone, have been evaluated for their antibacterial activities. Martins et al. (2022) found that these compounds display broad-spectrum antibacterial activities, some even more active than commercially available drugs. They also inhibit bacterial adhesion and showed non-hemolytic properties, suggesting potential as new antibacterial agents (Martins et al., 2022).
3. Electrochemical Studies
The electrochemical behavior of quinones similar to this compound has been studied for their potential applications in various fields. Bautista-Martínez et al. (2004) investigated α-hydroxy and α-methoxy quinones to understand their behavior in different acidity levels in acetonitrile. These studies are crucial for developing new electrochemical sensors and devices (Bautista-Martínez et al., 2004).
4. Anticancer Properties
Quinoline derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various cancer cell lines. Delgado et al. (2012) reported the synthesis of aminoquinones structurally related to marine isoquinolinequinones, demonstrating significant antitumor activity. These studies contribute to the development of new anticancer drugs (Delgado et al., 2012).
5. Coordination Chemistry
The carboxyl functionalized 2-phenylquinoline derivatives have been used to synthesize new cadmium complexes. Lei etal. (2014) explored the synthesis and properties of these complexes, which were characterized by their fluorescent behavior and antibacterial activities. This research underscores the importance of quinoline derivatives in coordination chemistry, especially for developing new materials with specific optical and biological properties (Lei et al., 2014).
6. Molecular Structure Analysis
The structural characterization of complexes involving quinoline derivatives, like 4,8-Dihydroxyquinoline-2-carboxylic acid, has been a subject of interest. Moriuchi et al. (2007) demonstrated how such compounds can serve as tridentate ligands in complexation, highlighting their potential in the study of molecular structures and interactions (Moriuchi et al., 2007).
7. Radiochemiluminescence
Studies on carboxyquinolines, such as 2-carboxyquinoline and 4-carboxy-2-hydroxyquinoline, have explored their radiochemiluminescence properties. Papadopoulos et al. (2000) investigated the radiolysis of these compounds, which emit light upon base addition, suggesting potential applications in radiation dosimetry and analytical chemistry (Papadopoulos et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-hydroxy-5,6-dioxo-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO5/c18-11-7-12(19)15(20)13-9(16(21)22)6-10(17-14(11)13)8-4-2-1-3-5-8/h1-7,18H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOGKBDODRQSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=O)C(=O)C=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



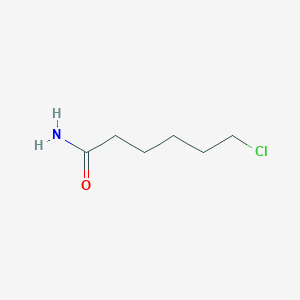
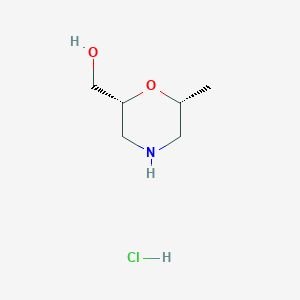
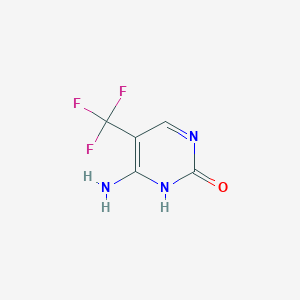
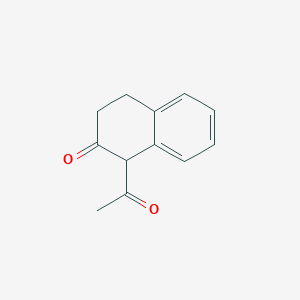
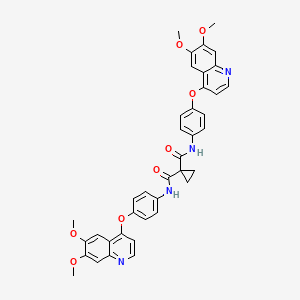
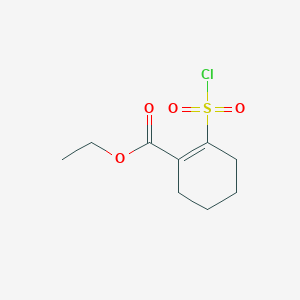
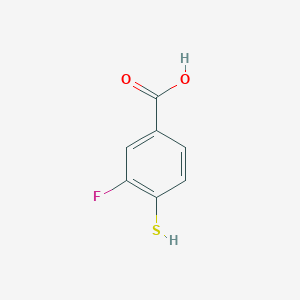
![N'1-[5-Chloro-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-4-Yl]-N'1,2,2-Trimethyl-3-Chloropropanohydrazide](/img/structure/B3326265.png)
ammonium iodide](/img/structure/B3326269.png)

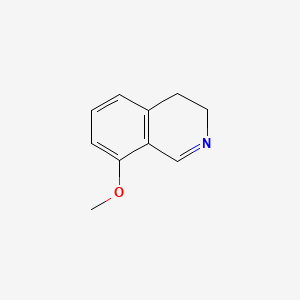
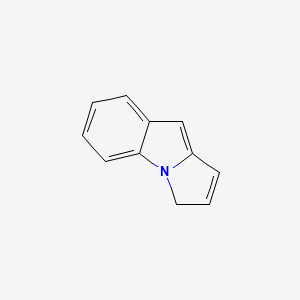
![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)
